

4-Ethoxy-2-fluorobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethoxy-2-fluorobenzaldehyde**

Cat. No.: **B112740**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethoxy-2-fluorobenzaldehyde**: Properties, Synthesis, and Applications

Introduction

4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its molecular architecture, which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom, provides a unique platform for the construction of complex, poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant advantages in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.^{[1][2]} Consequently, **4-Ethoxy-2-fluorobenzaldehyde** serves as a valuable precursor for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and essential safety information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-Ethoxy-2-fluorobenzaldehyde is characterized by the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol .^{[3][4]} The interplay between the ethoxy and fluoro substituents on the benzaldehyde core dictates its physical properties and chemical behavior.

Physicochemical Data Summary

The fundamental properties of **4-Ethoxy-2-fluorobenzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	532965-74-5	[3][4]
Molecular Formula	C ₉ H ₉ FO ₂	[3]
Molecular Weight	168.165 g/mol	[3]
Appearance	Red solid (as per a specific synthesis)	[4]
Purity	Typically ≥98%	[5]
InChI	InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3	[5]
InChI Key	LEWUMBYLABWTTC-UHFFFAOYSA-N	[5]
SMILES	CCOC1=CC(F)=C(C=O)C=C1	[3]
XLogP3 (Predicted)	1.8	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	3	[3]

Molecular Structure Visualization

The structural arrangement of **4-Ethoxy-2-fluorobenzaldehyde** is key to its reactivity. The aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.

Caption: 2D structure of **4-Ethoxy-2-fluorobenzaldehyde**.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for **4-Ethoxy-2-fluorobenzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on a reported synthesis, the following chemical shifts (δ) in CD_3OD (400 MHz) are observed:[4]

- δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its lack of splitting indicates no adjacent protons.
- δ 7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, which is deshielded by the adjacent aldehyde group.
- δ 6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5 positions.
- δ 4.11 (t, $J = 6.8$ Hz, 2H): A triplet corresponding to the methylene protons (-OCH₂-) of the ethoxy group, split by the adjacent methyl protons.
- δ 1.40 (t, $J = 7.0$ Hz, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, split by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental data is not widely published, the expected ¹³C NMR chemical shifts can be predicted based on the functional groups present:

- $\delta \sim 190$ ppm: The carbonyl carbon of the aldehyde group.

- $\delta \sim 160\text{-}165$ ppm (d): The aromatic carbon attached to the fluorine (C2), showing a characteristic large one-bond C-F coupling.
- $\delta \sim 155\text{-}160$ ppm: The aromatic carbon attached to the ethoxy group (C4).
- $\delta \sim 110\text{-}135$ ppm: The remaining aromatic carbons (C1, C3, C5, C6).
- $\delta \sim 64$ ppm: The methylene carbon (-OCH₂-) of the ethoxy group.
- $\delta \sim 14$ ppm: The methyl carbon (-CH₃) of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Ethoxy-2-fluorobenzaldehyde**, the expected monoisotopic mass is 168.05865 Da.[\[6\]](#)

- Molecular Ion (M⁺): A peak at m/z ≈ 168 is expected.
- Predicted Adducts: Common adducts in electrospray ionization include [M+H]⁺ at m/z 169.06593 and [M+Na]⁺ at m/z 191.04787.[\[6\]](#)
- Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or the aldehyde functionality.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

- $\sim 2850\text{-}2750$ cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde.
- $\sim 1700\text{-}1680$ cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
- $\sim 1600\text{-}1450$ cm⁻¹: Several bands for the C=C stretching vibrations within the aromatic ring.
- ~ 1250 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether.
- ~ 1050 cm⁻¹: A strong band for the symmetric C-O-C stretch.

- ~1200-1100 cm⁻¹: A band corresponding to the C-F stretch.

Synthesis and Reactivity

The synthesis of **4-Ethoxy-2-fluorobenzaldehyde** is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.

Representative Synthetic Protocol

The following protocol describes the synthesis of **4-Ethoxy-2-fluorobenzaldehyde** from 2-Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbino.com [nbino.com]
- 3. aablocks.com [aablocks.com]
- 4. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Ethoxy-2-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - 4-ethoxy-2-fluorobenzaldehyde (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-Ethoxy-2-fluorobenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112740#4-ethoxy-2-fluorobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com